2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Overview
Description
2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound with the molecular formula C9H10N4O . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthetic pathway includes the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the position of the hydrogen atom in the ring . The tautomeric preferences and factors affecting the equilibrium are important to understand the chemical reactivity of compounds and their impact on biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.20 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Scientific Research Applications
Microtubule-Binding Agents
One notable application involves the development of cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4, which are designed to target microtubules. Compounds derived from 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline have shown potent cytotoxicity against cancer cell lines, attributed to their ability to inhibit tubulin polymerization. Molecular modeling studies have indicated that these compounds interact with beta-tubulin, potentially disrupting microtubule dynamics and inhibiting cancer cell growth (Odlo et al., 2010).
Photoluminescent Copper(I) Complexes
Another application is in the synthesis of photoluminescent copper(I) complexes with amido-triazolato ligands. These complexes, incorporating this compound, display long-lived photoluminescence ranging from yellow to red-orange. Their unique photophysical properties make them interesting for potential applications in organic light-emitting diodes (OLEDs) and as probes in bioimaging, highlighting the versatility of this compound in materials science (Manbeck et al., 2011).
Energetic Materials Research
The compound has also been studied in the context of energetic materials. Research into nitro-rich 1,2,4-triazoles, including derivatives of this compound, has explored their thermal stability and decomposition mechanisms. This research is crucial for developing safer and more efficient propellants and explosives, demonstrating the compound's potential in defense and aerospace applications (Rao et al., 2016).
Antimicrobial Agents
In the pharmaceutical realm, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies aim to discover new therapeutic agents capable of combating resistant strains of bacteria and fungi, showcasing the compound's relevance in addressing global health challenges (Bektaş et al., 2007).
Enzyme Inhibition Studies
Additionally, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, such as lipase and α-glucosidase. These studies are pivotal for the development of treatments for conditions like obesity and diabetes, underscoring the compound's potential in medicinal chemistry (Bekircan et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, a group of hormones that are involved in various physiological processes .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring of this compound bind to the iron in the heme moiety of the enzyme . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the biosynthesis of estrogens . This can lead to downstream effects such as the reduction of estrogen-dependent cell proliferation, which is a key factor in certain types of cancer .
Pharmacokinetics
It is suggested that the 1,2,4-triazole ring in the structure of the compound can form hydrogen bonds with different targets, which could potentially improve its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of estrogen-dependent cell proliferation . This can result in the suppression of the growth of certain types of cancer cells .
Future Directions
The future directions for research on 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline and similar compounds could involve further exploration of their biological activities. Given their ability to bind with various enzymes and receptors, these compounds could be potential candidates for drug development . Further studies could also explore their synthesis pathways and improve their chemical reactivity and stability .
Biochemical Analysis
Biochemical Properties
2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as aromatase, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, the phenyl moieties of this compound have key interactions within the active site of the enzyme, enhancing its inhibitory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549, by inducing apoptosis and inhibiting cell proliferation . These effects are attributed to the compound’s ability to interfere with key signaling pathways and gene expression mechanisms within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound binds to the iron in the heme moiety of enzymes like aromatase, leading to enzyme inhibition . This binding interaction disrupts the normal function of the enzyme, resulting in altered biochemical pathways and cellular responses. Additionally, the compound’s phenyl moieties contribute to its binding affinity and specificity for target enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that modify its chemical structure, enhancing its solubility and excretion from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization determines the compound’s interactions with biomolecules and its overall impact on cellular processes. Studies have shown that the compound accumulates in the cytoplasm and nucleus, where it exerts its cytotoxic effects on cancer cells .
Properties
IUPAC Name |
2-methoxy-5-(1,2,4-triazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-3-2-7(4-8(9)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCXBKFKTVIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587989 | |
Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-56-5 | |
Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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